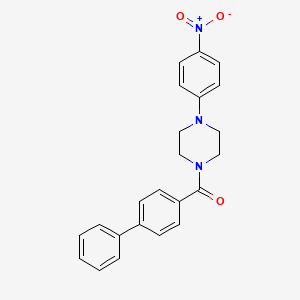
1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine, also known as BNPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BNPP belongs to the family of piperazine derivatives and is known for its ability to interact with various receptors in the central nervous system. In
作用機序
1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine is believed to exert its effects by modulating the activity of various neurotransmitters in the brain. It has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing. 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine also interacts with the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase locomotor activity and reduce immobility in the forced swim test, which is a measure of antidepressant activity. 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine in lab experiments is its ability to interact with multiple receptors in the central nervous system. This makes it a valuable tool for studying the role of various neurotransmitters in the brain. However, one limitation of using 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine is its potential toxicity. It has been shown to induce liver damage in animal models at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Further studies are needed to explore the therapeutic potential of 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine in these conditions. Another area of research is the development of novel 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine analogs with improved pharmacokinetic and pharmacodynamic properties. These analogs may have greater efficacy and fewer side effects than the parent compound. Overall, 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine is an important tool for scientific research and has the potential to contribute to the development of new treatments for psychiatric disorders.
合成法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine involves the reaction between 4-nitrobenzaldehyde and 4-biphenylcarboxylic acid with piperazine. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid, and under reflux conditions. The resulting 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine is then purified using column chromatography or recrystallization.
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine has been widely studied for its potential use in scientific research. It has been shown to interact with various receptors in the central nervous system, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. 1-(4-biphenylylcarbonyl)-4-(4-nitrophenyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-16-14-24(15-17-25)21-10-12-22(13-11-21)26(28)29/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPNHNWEMFWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)

![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)


![6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B4978715.png)
![N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine](/img/structure/B4978718.png)
![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
![4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4978734.png)
![methyl 4-[5-(1-naphthylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4978738.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene](/img/structure/B4978746.png)
![N-(4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4978754.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4978771.png)
![4-{5-[(acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4978776.png)